(6-Methylpyridin-2-yl)methanamine dihydrochloride
Overview
Description
(6-Methylpyridin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterisation
Synthesis and Catalytic Applications
(6-Methylpyridin-2-yl)methanamine dihydrochloride is used in synthesizing zinc(II) complexes, which are effective as pre-catalysts for heterotactic-enriched polylactide from rac-lactide, showing a preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).
Involvement in Diiron(III) Complexes
This compound is a part of diiron(III) complexes that function as models for methane monooxygenases and catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Biological and Medicinal Applications
Antibacterial and Antifungal Activity
Derivatives of this compound, like its azetidine derivative, show significant antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes containing this compound exhibit enhanced cellular uptake and remarkable photocytotoxicity, making them potential candidates for cancer therapy (Basu et al., 2015).
Synthesis of Piperidine Derivatives
It's involved in the asymmetric synthesis of piperidine derivatives, indicating potential applications in developing new pharmaceutical compounds (Froelich et al., 1996).
Development of 5-HT1A Receptor Agonists
It's used in synthesizing novel derivatives acting as 5-HT1A receptor agonists, showing promising antidepressant-like activity (Sniecikowska et al., 2019).
Chemical and Structural Studies
Crystal Structure Characterisation
The compound's derivatives have been used in studying crystal structures, enhancing understanding of molecular geometries and interactions (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Polymorph Characterization
It helps in identifying polymorphs of pharmaceutically active derivatives, important for understanding different crystalline forms of a drug (Pan & Englert, 2013).
Properties
IUPAC Name |
(6-methylpyridin-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-3-2-4-7(5-8)9-6;;/h2-4H,5,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVKMXGAWNLVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741677 | |
Record name | 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858838-82-1 | |
Record name | 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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